

Technical Guide: Bumetanide-d5 (CAS Number: 1216739-35-3)

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Compound of Interest

Compound Name: Bumetanide-d5

Cat. No.: B563635

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bumetanide-d5**, a deuterated analog of the potent loop diuretic, bumetanide. Primarily utilized as an internal standard in bioanalytical studies, **Bumetanide-d5** is indispensable for the accurate quantification of bumetanide in complex biological matrices. This document outlines its physicochemical properties, the mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Physicochemical and Isotopic Information

Bumetanide-d5 is a stable isotope-labeled version of bumetanide, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This modification results in a compound that is chemically identical to bumetanide but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

Table 1: Physicochemical Properties of Bumetanide-d5

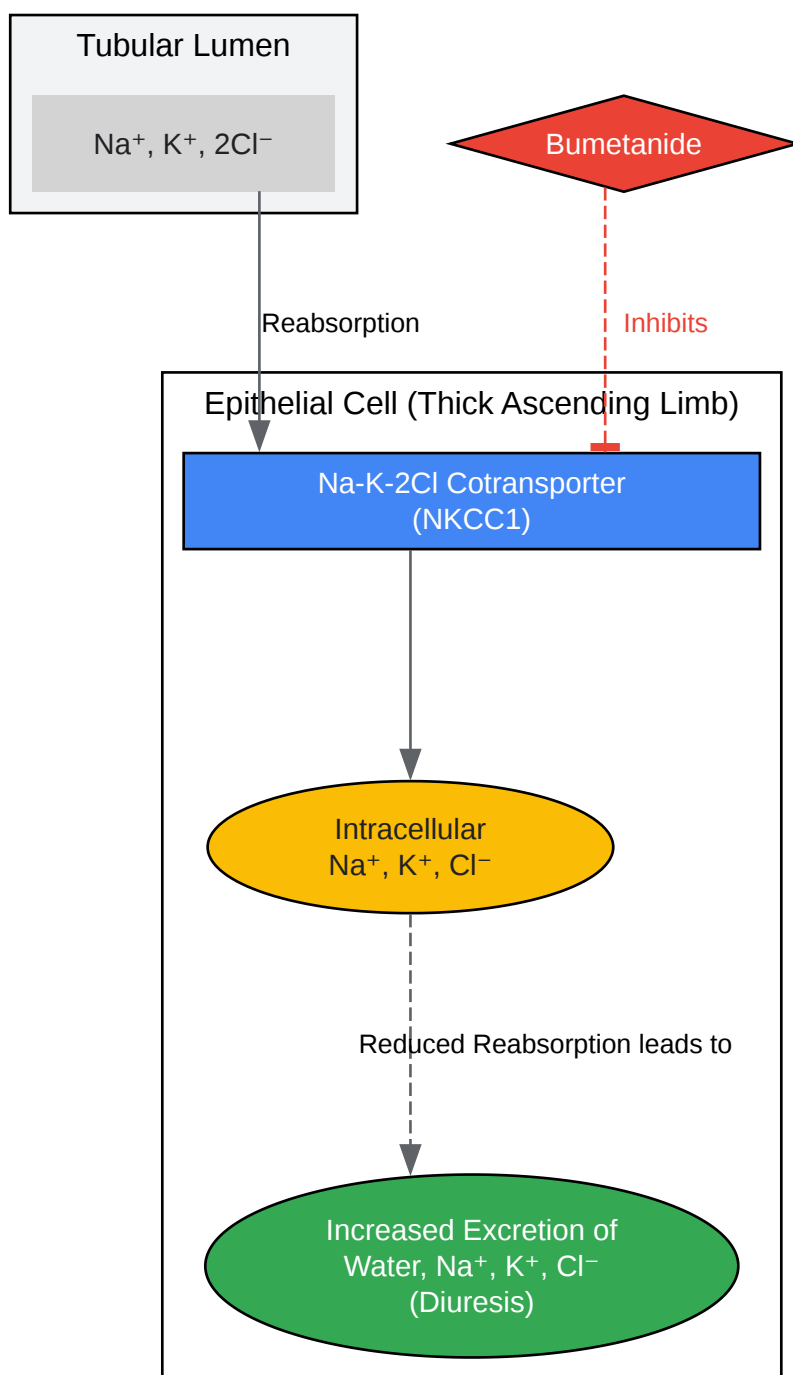
Property	Value
CAS Number	1216739-35-3
Chemical Name	3-(butylamino)-4-(phenoxy-d5)-5-sulfamoylbenzoic acid
Molecular Formula	C ₁₇ H ₁₅ D ₅ N ₂ O ₅ S
Molecular Weight	369.45 g/mol
Exact Mass	369.14067665 Da
Isotopic Purity	≥99% deuterated forms (d ₁ -d ₅)
Appearance	Solid
Storage Temperature	2-8°C

Table 2: Solubility Data

Solvent	Concentration
DMF	33 mg/mL
DMSO	25 mg/mL
Ethanol	14 mg/mL

Mechanism of Action: Bumetanide's Role in Diuresis

The pharmacological activity of **Bumetanide-d5** is identical to that of bumetanide. Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC), primarily the NKCC1 and NKCC2 isoforms.[1][2] It acts on the thick ascending limb of the loop of Henle in the nephron.[3] By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[3] This inhibition leads to an increased concentration of these ions in the filtrate, causing a subsequent osmotic loss of water and resulting in diuresis.[3] Bumetanide exhibits selectivity for NKCC1 over NKCC2.[2]



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Address: 3281 E Guasti Rd

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